molecular formula C10H20N2O B12117473 3-Methyl-1-(oxan-4-yl)piperazine

3-Methyl-1-(oxan-4-yl)piperazine

Cat. No.: B12117473
M. Wt: 184.28 g/mol
InChI Key: WMSMHECRTQDPAK-UHFFFAOYSA-N
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Description

3-Methyl-1-(oxan-4-yl)piperazine is a substituted piperazine derivative characterized by a six-membered piperazine ring with two nitrogen atoms at positions 1 and 2. Its structure includes a methyl group at the 3-position of the piperazine ring and a tetrahydropyran (oxan-4-yl) group attached via a methylene bridge at the 1-position. The compound’s molecular formula is C₁₁H₂₂N₂O, with a molecular weight of 198.31 g/mol. Its SMILES representation is N1(CC2CCOCC2)CCNC(C)C1, and the InChIKey is YCFOYAWTZULLTR-UHFFFAOYSA-N .

The tetrahydropyran substituent introduces a cyclic ether moiety, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl substitutions.

Properties

IUPAC Name

3-methyl-1-(oxan-4-yl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSMHECRTQDPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(oxan-4-yl)piperazine typically involves the reaction of piperazine with 3-methyl-1-tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of 3-Methyl-1-(oxan-4-yl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(oxan-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(oxan-4-yl)piperazine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent in drug discovery and development.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-(oxan-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The oxan-4-ylmethyl group in 3-methyl-1-(oxan-4-yl)piperazine likely confers better aqueous solubility than N-phenylpiperazine derivatives (e.g., <20 μM solubility for N-phenylpiperazine vs. estimated moderate solubility for the target compound) due to the polar tetrahydropyran moiety .
  • pKa : The piperazine nitrogen pKa (~6.0–7.0) is comparable to ethylene-spacer analogs, suggesting favorable ionization at physiological pH, which enhances membrane permeability and target engagement .
  • Metabolic Stability: Unlike piperazines with unsubstituted rings (e.g., metabolites formed via oxidation or dealkylation in ), the oxan-4-ylmethyl group may protect against oxidative degradation at the piperazine ring, as seen in fluoroquinolone analogs .

Key Observations :

  • Receptor Binding : Piperazine derivatives with alkyl or aryl substitutions (e.g., PB28, Sch-350634) show high receptor affinity but vary in selectivity. The oxan-4-ylmethyl group in the target compound may offer unique steric effects for selective receptor modulation, though empirical data are lacking .
  • Enzyme Inhibition : Piperazine rings generally outperform ethylenediamine or morpholine analogs in enzyme inhibition (e.g., 6g vs. 6m/6n in AChE inhibition), suggesting the intact piperazine core in 3-methyl-1-(oxan-4-yl)piperazine is advantageous .
  • Metabolic Liabilities: Unlike unsubstituted piperazines prone to oxidation (e.g., fluoroquinolone metabolites in ), the target compound’s substitutions may mitigate such liabilities, as seen in ethylene-spacer analogs .

Biological Activity

3-Methyl-1-(oxan-4-yl)piperazine is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, particularly in the central nervous system (CNS). Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of 3-Methyl-1-(oxan-4-yl)piperazine can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₂O
  • CAS Number : [insert CAS number if available]

The biological activity of 3-Methyl-1-(oxan-4-yl)piperazine is primarily attributed to its interaction with neurotransmitter receptors and transporters. It has been shown to act as an allosteric modulator, influencing receptor activity without directly activating the receptor itself.

Biological Activities

Research indicates that 3-Methyl-1-(oxan-4-yl)piperazine exhibits several biological activities:

  • Neurotransmitter Modulation : The compound has been reported to modulate the activity of various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
  • Anti-Seizure Effects : Preliminary studies suggest that this compound may possess anti-seizure properties, potentially making it a candidate for treating epilepsy. Its mechanism may involve modulation of ion channels associated with seizure activity.
  • Cognitive Enhancement : Some studies have indicated that 3-Methyl-1-(oxan-4-yl)piperazine may enhance cognitive functions, potentially through its effects on cholinergic systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of 3-Methyl-1-(oxan-4-yl)piperazine:

Study 1: Neurotransmitter Interaction

A study conducted by Sheffler et al. (2013) demonstrated that compounds similar to 3-Methyl-1-(oxan-4-yl)piperazine could enhance the agonist-induced currents at α7 nicotinic acetylcholine receptors, indicating potential cognitive enhancement effects .

Study 2: Anti-Seizure Activity

Guo et al. (2015) explored the anti-seizure effects of piperazine derivatives and suggested that compounds with similar structures could exhibit significant anti-seizure activities in rodent models .

Study 3: Pharmacological Profiling

In a pharmacological profiling study, 3-Methyl-1-(oxan-4-yl)piperazine was evaluated for its binding affinity and efficacy at various receptors. The results indicated a selective action towards certain receptor subtypes, reinforcing its potential as a therapeutic agent in CNS disorders.

Data Table: Biological Activity Summary

Activity Mechanism Research Findings
Neurotransmitter ModulationAllosteric modulation of receptorsEnhances agonist-induced currents at α7 nAChRs
Anti-Seizure EffectsModulation of ion channelsSignificant effects observed in rodent seizure models
Cognitive EnhancementInteraction with cholinergic systemsPotential improvement in cognitive functions noted

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